A Comprehensive Technical Guide to 4-(1,3-oxazol-2-yl)phenol: Synthesis, Characterization, and Medicinal Chemistry Applications
A Comprehensive Technical Guide to 4-(1,3-oxazol-2-yl)phenol: Synthesis, Characterization, and Medicinal Chemistry Applications
Abstract
This technical guide provides an in-depth analysis of 4-(1,3-oxazol-2-yl)phenol, a heterocyclic compound of significant interest to the scientific and drug development communities. The oxazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous clinically approved drugs and biologically active molecules.[1][2] This document offers a detailed exploration of the compound's physicochemical properties, outlines a robust and widely applicable synthetic protocol, provides a thorough guide to its spectroscopic characterization, and discusses its potential as a versatile building block in modern drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, emphasizing the causality behind experimental choices and providing field-proven insights into its handling and application.
Introduction: The Significance of the Oxazole Scaffold
The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a cornerstone of contemporary medicinal chemistry.[2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions allow it to serve as a valuable pharmacophore or a bioisosteric replacement for other functional groups, such as esters and amides.[4] Molecules incorporating the oxazole motif exhibit a vast spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3]
4-(1,3-oxazol-2-yl)phenol merges this privileged heterocycle with a phenolic moiety. The phenolic hydroxyl group is a critical functional handle, capable of acting as both a hydrogen bond donor and acceptor, which is fundamental for molecular recognition at enzyme and receptor binding sites. This guide elucidates the chemistry of this specific compound, presenting it as a key intermediate for the synthesis of novel chemical entities with therapeutic potential.
Physicochemical and Structural Properties
4-(1,3-oxazol-2-yl)phenol is a crystalline solid at standard conditions. Its structure consists of a phenol ring substituted at the para-position (C4) by the C2 carbon of a 1,3-oxazole ring. This planar, aromatic system possesses a unique combination of properties derived from both its constituent parts.
Core Data
| Property | Value | Source |
| IUPAC Name | 4-(1,3-oxazol-2-yl)phenol | [5] |
| CAS Number | 68535-56-8 | [5][6] |
| Molecular Formula | C₉H₇NO₂ | [5][6] |
| Molecular Weight | 161.16 g/mol | [5][6] |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=CO2)O | [5] |
Chemical Structure
Caption: Chemical structure of 4-(1,3-oxazol-2-yl)phenol.
Synthesis Methodologies
Several strategies exist for the synthesis of substituted oxazoles, including the Robinson-Gabriel synthesis and various cyclization reactions.[7][8][9] However, for preparing 2,5-disubstituted oxazoles from aldehydes, the Van Leusen oxazole synthesis offers a particularly efficient, high-yielding, and versatile approach.[10]
Featured Protocol: Van Leusen Oxazole Synthesis
This method proceeds via a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[11] The choice of 4-hydroxybenzaldehyde as the starting material directly yields the target compound.[12]
Causality of Experimental Design:
-
Base (K₂CO₃ or K₃PO₄): A non-nucleophilic base is crucial for deprotonating the acidic α-carbon of TosMIC without reacting with the aldehyde or isocyanide functional groups.[11] Potassium carbonate is a cost-effective and efficient choice.
-
Solvent (Methanol or Isopropanol): A protic solvent like methanol facilitates the reaction steps, including the initial nucleophilic attack and the final protonation steps.[11]
-
Temperature: Reflux temperature provides the necessary activation energy for the cyclization and subsequent elimination of the tosyl group, driving the reaction to completion.
Caption: Experimental workflow for the Van Leusen synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) to the mixture. The addition of a strong base deprotonates TosMIC, forming the key nucleophilic intermediate.[11]
-
Reaction: Heat the suspension to reflux and maintain for 2-4 hours.
-
Self-Validating Checkpoint: Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent). The reaction is complete upon the disappearance of the starting aldehyde.
-
Workup: After cooling to room temperature, pour the reaction mixture into water. Extract the aqueous phase three times with ethyl acetate. The partitioning removes the inorganic salts and polar byproducts.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure product.
Spectroscopic Characterization and Analysis
Unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for 4-(1,3-oxazol-2-yl)phenol, providing a baseline for analytical verification.
| Technique | Expected Observations | Rationale |
| ¹H NMR | δ ~9.8-10.2 (s, 1H, -OH), δ ~7.8-8.0 (d, 2H, Ar-H ortho to oxazole), δ ~7.7 (s, 1H, oxazole-H), δ ~7.2 (s, 1H, oxazole-H), δ ~6.9 (d, 2H, Ar-H ortho to -OH). | The phenolic proton is acidic and often broad. The para-substituted aromatic ring gives a characteristic two-doublet AA'BB' system. The two chemically distinct protons on the oxazole ring appear as singlets or small doublets. |
| ¹³C NMR | δ ~160 (C-O of phenol), δ ~159 (C2 of oxazole), δ ~138 (C5 of oxazole), δ ~128-130 (Aromatic CH), δ ~125 (C4 of oxazole), δ ~118-120 (Aromatic C-H & C-ipso). | The carbon attached to the phenolic oxygen is significantly downfield. The C2 of the oxazole, flanked by two heteroatoms, is also highly deshielded. |
| FT-IR (cm⁻¹) | ~3200-3600 (broad, O-H stretch), ~3100 (sp² C-H stretch), ~1610, 1500 (C=C aromatic stretch), ~1550 (C=N stretch), ~1240 (Ar-O stretch), ~830 (para-subst. C-H bend). | The broad O-H band is indicative of strong intermolecular hydrogen bonding.[13] The Ar-O stretch is characteristic of phenols, and the strong band around 830 cm⁻¹ is a hallmark of 1,4-disubstitution on a benzene ring.[13][14] |
| Mass Spec (ESI+) | m/z = 162.1 [M+H]⁺. | The protonated molecular ion should be the base peak. Expected fragments include those corresponding to the loss of CO and HCN from the oxazole ring. |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 4-(1,3-oxazol-2-yl)phenol lies in its potential as a molecular scaffold and synthetic intermediate for creating libraries of new chemical entities.
Authoritative Grounding: The oxazole ring is a proven structural motif found in numerous FDA-approved drugs, validating its "drug-like" properties.[1][2] Its incorporation into a molecule can enhance metabolic stability and improve pharmacokinetic profiles. The phenolic -OH group provides a crucial anchor point for hydrogen bonding with protein targets, a fundamental principle in rational drug design.
Field-Proven Insights:
-
Scaffold for Library Synthesis: The phenolic hydroxyl can be readily alkylated or arylated, allowing for the rapid generation of diverse compound libraries to probe structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~161 Da, this compound is an ideal candidate for FBDD screening campaigns. It combines a heterocyclic core with a hydrogen-bonding feature, making it a high-quality starting point for developing more potent leads.
-
Bioisosteric Replacement: The 2-phenyloxazole unit can be used as a bioisostere for other functionalities, such as benzamides or phenyl esters, to modulate a compound's properties while retaining its core binding interactions.
Caption: Role as a core scaffold in a drug discovery pipeline.
Conclusion
4-(1,3-oxazol-2-yl)phenol is more than a simple chemical compound; it is a strategically designed building block for advanced chemical synthesis and drug discovery. Its straightforward and high-yielding synthesis via the Van Leusen protocol makes it readily accessible. Its structure, combining the privileged oxazole scaffold with a versatile phenolic handle, provides a robust platform for generating novel molecules with significant therapeutic potential. The comprehensive data presented in this guide serve as a foundational resource for scientists aiming to leverage this potent chemical entity in their research and development endeavors.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available from: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]
-
Li, Y., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
SynArchive. Robinson-Gabriel Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]
-
PubMed. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Available from: [Link]
-
ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Synthesis of oxazole derivatives from solid phase TosMIC. Available from: [Link]
-
ACS Publications. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
ideXlab. Robinson-Gabriel Synthesis - Explore the Science & Experts. Available from: [Link]
-
PubMed. A direct synthesis of oxazoles from aldehydes. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]
-
National Institutes of Health (NIH). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Available from: [Link]
-
PubChem. 4-(Benzo[d]oxazol-2-yl)phenol. Available from: [Link]
-
PubChem. 4-(Oxazol-2-yl)phenol. Available from: [Link]
-
ACS Publications. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material. Available from: [Link]
-
Wikipedia. 4-Hydroxybenzaldehyde. Available from: [Link]
-
PrepChem.com. Synthesis of 4-hydroxybenzaldehyde. Available from: [Link]
-
ChemAnalyst. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available from: [Link]
-
University of Calgary. Phenol IR Spectrum. Available from: [Link]
-
MDPI. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]
-
PubChem. 2-(4,5-Dihydro-1,3-oxazol-2-yl)phenol. Available from: [Link]
-
ResearchGate. FT-IR of the novel phenol compound. Available from: [Link]
-
Arabian Journal of Chemistry. Synthesis, characterization and pharmacological evaluation of (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives as potent antimicrobial and antioxidant agents. Available from: [Link]
-
International Journal of ChemTech Research. METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Available from: [Link]
-
PubMed Central. Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Available from: [Link]
-
Oklahoma State University. Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]
-
PubMed. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]
-
SpectraBase. m-1,3,4-Oxadiazol-2-ylphenol - Optional[FTIR] - Spectrum. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Oxazol-2-yl)phenol | C9H7NO2 | CID 135621459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(1,3-oxazol-2-yl)phenol; CAS No.: 68535-56-8 [chemshuttle.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. synarchive.com [synarchive.com]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 11. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 13. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. ojs.library.okstate.edu [ojs.library.okstate.edu]
